Silanol, dicyclohexylphenyl-

Description

Historical Context and Evolution of Silanol (B1196071) Chemistry

The journey into silanol chemistry began in the 19th century. The first isolation of a silanol, triethylsilanol (B1199358) (Et₃SiOH), was achieved by Albert Ladenburg in 1871 through the hydrolysis of triethyl-ethoxysilane. epa.gov This pioneering work laid the groundwork for future explorations into this novel class of compounds. In the early 20th century, the research of English chemist Frederic Kipping significantly advanced the field. Kipping's extensive work on organosilicon compounds, including the synthesis of various silanols and silanediols, was foundational to understanding their reactivity, particularly their tendency to undergo condensation to form siloxanes. acs.org This condensation reaction would later become the cornerstone of the burgeoning silicone industry. acs.org

A notable point in the evolution of silanol chemistry was the investigation into sterically hindered silanols. Work by Cusa and Kipping highlighted the challenges in preparing certain polysiloxanes from bulky silanols, such as dicyclohexylphenylsilanol, due to steric hindrance. nih.gov This initial observation of the influence of steric bulk has evolved into a key strategy for stabilizing silanols and tuning their reactivity for specific applications in modern chemistry.

Fundamental Principles of Silicon-Oxygen-Hydrogen Bonding in Silanols

The defining feature of a silanol is the silicon-oxygen-hydrogen (Si-O-H) functional group. The Si-O bond is characteristically strong and has a typical length of approximately 1.65 Å. epa.gov This bond is significantly polarized due to the difference in electronegativity between silicon (1.90) and oxygen (3.44), making the silicon atom electrophilic and the oxygen atom nucleophilic.

A key distinction between silanols and their corresponding alcohols is their acidity. Silanols are generally more acidic than alcohols with analogous structures. epa.gov For instance, the pKa of triethylsilanol is estimated to be 13.6, whereas that of tert-butyl alcohol is around 19. epa.gov This increased acidity facilitates the deprotonation of silanols to form silanolates, which are important reactive species.

Furthermore, the Si-O-H group is a potent hydrogen bond donor and acceptor. In the solid state, silanols frequently form extensive hydrogen-bonded networks, which dictate their crystal structures. The strength of these hydrogen bonds is often greater than those formed by analogous alcohols, a feature that is exploited in the design of supramolecular assemblies and organocatalysts.

Classification and Structural Diversity of Organosilanols

Organosilanols are categorized based on the number of hydroxyl groups attached to the central silicon atom. This classification gives rise to three primary groups: nih.gov

Organosilanols (or Monosilanols): These compounds possess a single hydroxyl group and three organic substituents (R₃SiOH). Examples include trimethylsilanol (B90980) and the subject of this article, dicyclohexylphenylsilanol.

Organosilandiols: These have two hydroxyl groups and two organic substituents (R₂Si(OH)₂), such as diphenylsilanediol.

Organosilanetriols: These contain three hydroxyl groups and a single organic substituent (RSi(OH)₃), for example, phenylsilanetriol.

The structural diversity of organosilanols is immense, stemming from the vast range of organic groups (R) that can be attached to the silicon atom. These substituents can be simple alkyl or aryl groups, or more complex functionalized moieties. The nature of these organic groups profoundly influences the physical and chemical properties of the silanol, including its stability, solubility, and reactivity.

Strategic Importance of Highly Substituted Silanols in Chemical Research

While simple silanols are prone to self-condensation to form siloxanes, the introduction of sterically bulky or "highly substituted" organic groups onto the silicon atom provides a powerful strategy to enhance their stability. These large substituents, such as cyclohexyl or tert-butyl groups, act as protective shields, physically impeding the intermolecular condensation reaction.

This enhanced stability has made highly substituted silanols invaluable in several areas of chemical research:

Bulky Nucleophiles: Stable silanols can act as bulky surrogates for water or as potent oxygen nucleophiles in transition-metal-catalyzed reactions, offering unique selectivity.

Organocatalysis: The well-defined, sterically constrained environment of highly substituted silanols, combined with their hydrogen-bonding capability, makes them effective as organocatalysts in asymmetric synthesis.

Supramolecular Chemistry: The predictable hydrogen-bonding patterns and defined shapes of sterically hindered silanols allow them to serve as reliable building blocks (tectons) for the construction of complex, ordered supramolecular architectures.

Precursors to Advanced Materials: Stable, well-defined silanols are crucial starting materials for creating advanced silicon-containing materials and polymers where precise control over the structure is essential.

Overview of Dicyclohexylphenylsilanol as a Representative Silanol Architecture

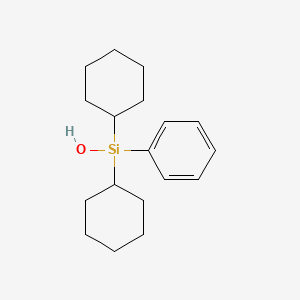

Dicyclohexylphenylsilanol stands as an archetypal example of a highly substituted, sterically hindered silanol. Its structure features a central silicon atom bonded to a hydroxyl group, a phenyl group, and two bulky cyclohexyl groups. This specific arrangement of substituents imparts significant stability and unique chemical characteristics.

The steric crowding provided by the two cyclohexyl groups and the phenyl group effectively shields the reactive Si-OH moiety. This steric hindrance dramatically reduces the rate of self-condensation, a reaction that readily occurs with less substituted silanols. This phenomenon was recognized early in the history of organosilicon chemistry, where researchers noted the difficulty in forming the corresponding disiloxane (B77578) from dicyclohexylphenylsilanol, a testament to its sterically encumbered nature. nih.gov

As a result of its stability, dicyclohexylphenylsilanol is a crystalline solid at room temperature. Its architecture makes it a valuable model compound for studying the effects of steric hindrance on the reactivity of the silanol functional group and for developing new synthetic methodologies where a bulky, stable, and weakly acidic hydroxyl group is required.

Table 1: Chemical Data for Dicyclohexylphenylsilanol

| Property | Value |

| Chemical Name | Dicyclohexyl(phenyl)silanol |

| Molecular Formula | C₁₈H₂₈OSi |

| Molecular Weight | 288.50 g/mol |

| CAS Number | 17962-68-0 |

| Structure | A silicon atom bonded to one phenyl group, two cyclohexyl groups, and one hydroxyl group. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dicyclohexyl-hydroxy-phenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28OSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-19H,2-3,6-9,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSNBUNMDXJMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Si](C2CCCCC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60780033 | |

| Record name | Dicyclohexyl(phenyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60780033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031-17-0 | |

| Record name | 1,1-Dicyclohexyl-1-phenylsilanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexyl(phenyl)silanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60780033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dicyclohexylphenylsilanol

Catalytic Oxidation Pathways for Silanol (B1196071) Synthesis

The synthesis of silanols through the catalytic oxidation of hydrosilanes is a significant advancement over traditional methods that often involve the hydrolysis of chlorosilanes or alkoxysilanes. nih.govrsc.org These older methods can be limited by harsh reaction conditions and the formation of unwanted byproducts. organic-chemistry.org Catalytic approaches, particularly those utilizing transition metals, provide milder and more selective alternatives. acs.orgresearchgate.net

Transition Metal-Mediated Hydrolytic Oxidation of Hydrosilanes

The hydrolytic oxidation of hydrosilanes, using water as the oxygen source, is an atom-efficient method for silanol synthesis. nih.govacs.org This process is often facilitated by transition metal catalysts, which activate the Si-H bond, making it susceptible to nucleophilic attack by water. acs.org

Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, have proven to be highly effective catalysts for the hydrolytic oxidation of a wide range of organosilanes to their corresponding silanols. organic-chemistry.orgorganic-chemistry.org This catalytic system operates under mild conditions and exhibits remarkable selectivity, minimizing the formation of disiloxane (B77578) byproducts. organic-chemistry.org The reaction is scalable and compatible with various functional groups. organic-chemistry.orgorganic-chemistry.org The proposed mechanism suggests the formation of a silylmetal hydride intermediate, which is then attacked by water. organic-chemistry.org Dimeric Ru(II) complexes have also been shown to effectively catalyze the hydrolysis of silanes to produce silanols and hydrogen gas with high turnover numbers at room temperature. researchgate.net

Catalyst: [RuCl₂(p-cymene)]₂

Oxidant: Water

Key Features: High selectivity, mild conditions, broad substrate scope. organic-chemistry.orgorganic-chemistry.org

A study on the hydrolytic oxidation of various organosilanes using [RuCl₂(p-cymene)]₂ as a catalyst demonstrated excellent yields and selectivities for the corresponding silanols.

| Substrate | Product | Yield (%) |

| Triethylsilane | Triethylsilanol (B1199358) | 98 |

| Diphenylmethylsilane | Diphenylmethylsilanol | 97 |

| Phenyldimethylsilane | Phenyldimethylsilanol | 96 |

This table presents illustrative data based on findings for similar organosilanes, as specific data for dicyclohexylphenylsilane was not available in the search results.

Iridium complexes, like [IrCl(C₈H₁₂)]₂, are also highly efficient catalysts for the hydrolytic oxidation of organosilanes to silanols. organic-chemistry.orgacs.org These reactions proceed under neutral and mild conditions, accommodating a variety of organosilanes to produce the desired silanols in good to excellent yields. organic-chemistry.orgacs.org Iridium-based catalysts are notable for their high activity in these transformations. researchgate.net Neutral hydrido-silyl-Ir(III) complexes have also been identified as excellent catalysts for the hydrolysis of hydrosilanes. researchgate.net

Catalyst: [IrCl(C₈H₁₂)]₂

Key Features: High efficiency, mild and neutral conditions. organic-chemistry.orgacs.org

The catalytic performance of various iridium complexes has been investigated for the hydrolysis of hydrosilanes, showing high turnover frequencies. researchgate.net

| Catalyst System | Substrate | Product | Turnover Frequency (h⁻¹) |

| [Ir(H)(CF₃SO₃)(NSiN)(coe)] | Et₂SiH₂ | Et₂Si(OH)₂ | ~105,000 |

| [Ir(H)(CF₃SO₃)(NSiN)(coe)] | (Me₂HSi)₂O | (Me₂SiOH)₂O | ~97,000 |

This table showcases the high activity of iridium catalysts in the hydrolysis of different silanes. Specific data for dicyclohexylphenylsilane was not available.

A novel approach to silanol synthesis involves the rhodium-catalyzed hydrolytic cleavage of the silicon-carbon bond in silacyclobutanes. organic-chemistry.orgacs.orgupo.es This method utilizes water as the reactant and a Rh/BINAP catalyst system to produce silanols with high efficiency. organic-chemistry.org The reaction demonstrates broad substrate compatibility, including aryl and aliphatic substituted silacyclobutanes. organic-chemistry.org This represents the first instance of such a rhodium-catalyzed hydrolytic cleavage. acs.orgupo.es

Catalyst System: Rh/BINAP complex

Reactant: Water

Key Features: Novel Si-C bond cleavage, high efficiency, broad substrate scope. organic-chemistry.org

This rhodium-catalyzed methodology has been successfully applied to a range of silacyclobutanes, affording the corresponding silanols in good yields. organic-chemistry.org

| Silacyclobutane Substrate | Product Silanol | Yield (%) |

| 1-Phenyl-1-silacyclobutane | Phenyl(propyl)silanol | 83 |

| 1,1-Diphenyl-1-silacyclobutane | Diphenyl(propyl)silanol | 75 |

This table provides examples of silanol synthesis via Rh-catalyzed Si-C bond cleavage, illustrating the potential for synthesizing complex silanols.

Biomimetic Catalytic Systems for Aerobic Oxidation of Hydrosilanes

Inspired by natural enzymatic processes, biomimetic catalytic systems have been developed for the aerobic oxidation of hydrosilanes. nih.gov One such system utilizes an all-inorganic design with nitrogen-neighbored single-cobalt sites (Co-N₄/Py-N) that mimic oxidase enzymes. organic-chemistry.orgnih.govacs.org This catalyst facilitates the scalable synthesis of various O-silylated compounds, including silanols, through the aerobic oxidation of hydrosilanes under ambient conditions. organic-chemistry.orgnih.govacs.org Another approach involves the use of cytochrome P450 monooxygenase, which can be evolved to become a highly efficient catalyst for the selective oxidation of silanes to silanols using oxygen as the terminal oxidant. nih.gov

Catalyst Type: Biomimetic (e.g., Co-N₄/Py-N pairs, engineered cytochrome P450). nih.govorganic-chemistry.org

Oxidant: Oxygen (aerobic oxidation). nih.govorganic-chemistry.org

Key Features: Sustainable, mild conditions, high selectivity. nih.govorganic-chemistry.org

The Co-N₄/Py-N catalyst has demonstrated high turnover frequency for the conversion of hydrosilanes. researchgate.net

| Catalyst | Substrate | Turnover Frequency (TOF) (h⁻¹) |

| Co-N₄@NPC-900 | Diphenylsilane | 489 |

This table highlights the efficiency of a biomimetic catalyst in silane (B1218182) oxidation.

Chiral Ligand-Assisted Enantioselective Silanol Formation

The synthesis of chiral silanols, which are valuable in stereoselective synthesis and materials science, can be achieved through enantioselective catalytic methods. nih.govrsc.orgnih.govchemrxiv.org This is accomplished by using chiral ligands that coordinate to a metal catalyst, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, novel multifunctional chiral silanol ligands have been developed for use in transition metal catalysis. nih.govrsc.orgnih.govchemrxiv.orgchemrxiv.org These ligands, which feature a silanol coordinating group and a peptide-like aminoamide scaffold, have been successfully employed in copper-catalyzed N-H insertion reactions. nih.govnih.gov DFT calculations and structural analyses have confirmed the role of the silanol group in forming a hydrogen-bond stabilized chelating complex with the metal, which is crucial for enantioselectivity. nih.govnih.govchemrxiv.orgchemrxiv.org Additionally, rhodium-catalyzed hydrolytic cleavage of silacyclobutanes using chiral phosphoramidite (B1245037) ligands has shown promise in producing Si-stereogenic silanols with good enantioselectivity. organic-chemistry.org

Key Strategy: Use of chiral ligands with metal catalysts. organic-chemistry.orgnih.gov

Examples: Chiral aminoamide silanol ligands for Cu-catalysis, chiral phosphoramidite ligands for Rh-catalysis. organic-chemistry.orgnih.gov

Outcome: Enantioenriched or Si-stereogenic silanols. organic-chemistry.orgnih.gov

The enantioselective N-H insertion reaction using a chiral aminoamide silanol ligand with a copper catalyst has afforded unnatural amino acid derivatives in high selectivity. nih.gov

| Reaction | Catalyst System | Product | Enantiomeric Excess (ee) |

| N-H insertion | Cu-catalyst with chiral aminoamide silanol ligand | Unnatural amino acid derivative | High |

This table illustrates the application of chiral ligands in achieving high enantioselectivity. Specific ee values were not detailed in the provided search results.

Nucleophilic Substitution Approaches for Silanol Synthesis

At the heart of dicyclohexylphenylsilanol synthesis are nucleophilic substitution reactions at the silicon center. These reactions typically involve the interaction of a silicon halide or alkoxide with an organometallic reagent, or the hydrolysis of a precursor molecule.

A principal method for synthesizing dicyclohexylphenylsilanol involves the sequential reaction of organometallic reagents with a chlorosilane precursor. This approach systematically builds the desired substitution pattern on the silicon atom. For example, the reaction of trichloro(phenyl)silane with an excess of cyclohexyllithium leads to the formation of dicyclohexylphenylsilanol after subsequent hydrolysis. This reaction proceeds through the nucleophilic substitution of the chlorine atoms by the cyclohexyl groups. The final step involves the hydrolysis of the intermediate chlorosilane in the presence of a mild base, such as aniline, to yield the target silanol.

A study focusing on the synthesis of sterically demanding silanols, including dicyclohexylphenylsilanol, reported a 71% yield for this method. The reactions are typically conducted in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent the premature hydrolysis of the reactive intermediates.

| Starting Material | Reagent | Product | Yield (%) |

| Trichloro(phenyl)silane | Cyclohexyllithium | Dicyclohexylphenylsilanol | 71 |

This table summarizes the synthesis of dicyclohexylphenylsilanol using an organometallic reagent.

An alternative and significant route to dicyclohexylphenylsilanol is the controlled hydrolysis of a corresponding triorganoalkoxysilane, such as dicyclohexylphenylethoxysilane. This approach offers the benefit of milder reaction conditions when compared to the use of highly reactive organometallic reagents. The alkoxysilane precursor is typically prepared by reacting the corresponding chlorosilane with an alcohol.

The hydrolysis step is often catalyzed by either an acid or a base. For sterically hindered silanols like dicyclohexylphenylsilanol, acid-catalyzed hydrolysis is frequently employed. This process involves the protonation of the alkoxy group, which enhances its capacity as a leaving group, followed by a nucleophilic attack on the silicon atom by water. The choice of catalyst and reaction conditions can significantly impact the rate of hydrolysis and the purity of the resulting product. Research has also demonstrated that the hydrolysis of the Si-H bond in dicyclohexylphenylsilane, facilitated by transition metal complexes, can serve as an alternative pathway to the formation of dicyclohexylphenylsilanol.

Mechanistic Investigations of Dicyclohexylphenylsilanol Formation

A thorough understanding of the reaction mechanisms is essential for optimizing the synthesis of dicyclohexylphenylsilanol. Research in this area has concentrated on the identification of key reaction intermediates and the kinetic analysis of the synthetic reactions.

In syntheses that utilize organometallic reagents and chlorosilanes, the reaction progresses through a series of substitution steps. For instance, when trichloro(phenyl)silane reacts with cyclohexyllithium, it is proposed that mono- and di-substituted chlorosilane intermediates are formed sequentially before the creation of the fully substituted chlorodicyclohexylphenylsilane. These intermediates are generally highly reactive and are not typically isolated. Their existence is often inferred from the distribution of products under varying stoichiometric conditions. The subsequent hydrolysis of chlorodicyclohexylphenylsilane to dicyclohexylphenylsilanol is thought to occur via a pentacoordinate silicon intermediate, where a water molecule attacks the silicon center, leading to the expulsion of a chloride ion and subsequent deprotonation to form the final silanol.

Kinetic studies offer valuable insights into the rates of reaction and the factors that influence them. For the hydrolysis of triorganoalkoxysilanes, the reaction rate is affected by several factors, including the nature of the alkoxy group, the steric bulk of the organic substituents on the silicon atom, the pH of the reaction medium, and the temperature.

Due to the bulky dicyclohexyl and phenyl groups, which shield the silicon atom from nucleophilic attack by water, the hydrolysis of dicyclohexylphenylalkoxysilane is generally slower than that of less hindered analogues. Kinetic studies on the hydrolysis of similar silanes have indicated that the reaction often follows pseudo-first-order kinetics with respect to the silane concentration when water is present in a large excess.

Reactivity and Mechanistic Transformations of Dicyclohexylphenylsilanol

Condensation Reactions of Silanols

Condensation reactions are a cornerstone of silanol (B1196071) chemistry, typically involving the formation of a siloxane bond (Si-O-Si) with the elimination of a small molecule, such as water. pearson.comunizin.orgslideshare.net

The self-condensation of silanols is a fundamental process that leads to the formation of disiloxanes and, under certain conditions, higher oligomeric siloxanes. However, in the case of dicyclohexylphenylsilanol, this seemingly straightforward reaction is significantly impeded. Early research by Cusa and Kipping highlighted the failure to prepare sym-tetracyclohexyldiphenyldisiloxane from dicyclohexylphenylsilanol, a result they attributed to steric factors. acs.org The two bulky cyclohexyl groups and the phenyl group create a crowded environment around the silicon-hydroxyl (Si-OH) functionality, hindering the intermolecular approach required for condensation.

The mechanism of silanol condensation is influenced by both acid and base catalysis. In acidic conditions, the hydroxyl group is protonated, making it a better leaving group (water). A neighboring silanol molecule can then act as a nucleophile, attacking the protonated silicon center. In basic conditions, the silanol is deprotonated to form a more nucleophilic silanolate anion, which then attacks another neutral silanol molecule. For dicyclohexylphenylsilanol, the steric bulk surrounding the reactive center raises the activation energy for these bimolecular steps, making the formation of even the simplest disiloxane (B77578) challenging.

The formation of high molecular weight polysiloxanes from dicyclohexylphenylsilanol is generally not a favored process due to the pronounced steric hindrance. Polymerization of silanols typically proceeds through a series of condensation steps. nih.gov The significant steric shielding provided by the two cyclohexyl groups and one phenyl group per silicon atom severely restricts the growth of long polymer chains. The inability to form even the initial disiloxane linkage under normal conditions underscores the difficulty of achieving the repeated intermolecular condensations necessary for polymerization. acs.org

Silicon-Carbon Bond Reactivity in Dicyclohexylphenylsilanol

The silicon-carbon bonds in dicyclohexylphenylsilanol are generally stable. However, under specific conditions, transformations involving the organic substituents can occur.

While the primary focus of dicyclohexylphenylsilanol chemistry is often on the reactivity of the silanol group, the cyclohexyl and phenyl groups can undergo transformations typical of these organic moieties, provided the reagents can overcome the steric crowding to access these groups. For instance, electrophilic aromatic substitution on the phenyl ring or free-radical substitution on the cyclohexyl rings could theoretically be achieved, although the steric hindrance presented by the bulky groups would likely necessitate harsh reaction conditions and could lead to low yields or unexpected reaction pathways. Mechanistic studies often employ computational methods to understand these complex transformations. nih.govrsc.orgmdpi.com

Role of Steric Hindrance in Dicyclohexylphenylsilanol Reactivity

Steric hindrance is arguably the most critical factor governing the reactivity of dicyclohexylphenylsilanol. chemistrylearner.comunacademy.comquora.com It is the spatial congestion caused by the bulky cyclohexyl and phenyl groups that dictates the feasibility and rate of its chemical reactions. unacademy.com

This steric crowding has several significant consequences:

Reduced Reaction Rates: The bulky substituents physically block the approach of reagents to the reactive silanol group, slowing down reactions that would otherwise be facile for less hindered silanols. unacademy.com

Influence on Reaction Pathways: Steric hindrance can favor certain reaction pathways over others. For instance, it can prevent bimolecular reactions, such as condensation, while potentially allowing for intramolecular rearrangements or reactions with smaller, less-demanding reagents.

Stabilization of Monomeric Form: The significant steric protection afforded by the cyclohexyl and phenyl groups makes dicyclohexylphenylsilanol relatively stable towards self-condensation, allowing it to exist as a monomeric silanol where less substituted analogs would readily form siloxanes.

The concept of steric hindrance can be quantitatively assessed through various parameters, such as A-values or Taft steric parameters, which provide a measure of the bulkiness of substituents. stackexchange.com In the context of dicyclohexylphenylsilanol, the combined steric bulk of two cyclohexyl groups and a phenyl group results in a highly congested silicon center.

Table 1: Comparison of Steric Parameters for Substituents Relevant to Dicyclohexylphenylsilanol

| Substituent | A-Value (kcal/mol) | Taft Es Value |

| Phenyl (C₆H₅) | ~3.0 | -0.07 |

| Cyclohexyl (c-C₆H₁₁) | 2.15 | -0.79 |

Note: A-values represent the conformational preference in a substituted cyclohexane (B81311) ring, and Taft Es values are a measure of steric effects in reaction rates. Higher A-values and more negative Es values indicate greater steric bulk. The combined effect of two cyclohexyl groups and one phenyl group creates substantial steric hindrance around the silicon atom in dicyclohexylphenylsilanol.

Dicyclohexylphenylsilanol as a Precursor in Organic Synthesis

Despite the challenges posed by its steric bulk, dicyclohexylphenylsilanol can serve as a valuable precursor in specific organic synthesis applications. wikipedia.orgorgsyn.org Its hindered nature can be exploited to achieve selectivity in certain reactions. For example, it can be used to introduce a bulky dicyclohexylphenylsilyl protecting group onto other molecules. This protecting group can be advantageous due to its high stability under a variety of reaction conditions.

The transformation of the silanol into a silyl (B83357) halide or silyl triflate would activate the silicon center, allowing it to react with nucleophiles to form silyl ethers, for instance. The steric hindrance would still play a crucial role, potentially leading to high selectivity for less hindered hydroxyl groups in a polyol substrate. The synthesis often involves a series of steps to build up the desired complex molecule. wikipedia.org

Conversion to Triorganochlorosilanes for Silylating Agent Applications

The conversion of silanols, such as dicyclohexylphenylsilanol, back into their corresponding chlorosilanes is a crucial process. This transformation regenerates the silylating agent, which can then be reused for the protection of functional groups like alcohols. rsc.org The general reaction involves the replacement of the hydroxyl group on the silanol with a chlorine atom.

This conversion is significant from a green chemistry perspective as it allows for the recycling of silanol byproducts, which are often considered waste after the deprotection of silyl ethers. rsc.org The direct reaction of dicyclohexylphenylsilanol with a suitable chlorinating agent yields dicyclohexylphenylchlorosilane.

Table 1: Common Chlorinating Agents for Silanol to Chlorosilane Conversion

| Chlorinating Agent | Reaction Conditions | Comments |

| Thionyl chloride (SOCl₂) | Often used with a base like pyridine (B92270) to neutralize the HCl byproduct. | A common and effective reagent for this transformation. |

| Oxalyl chloride ((COCl)₂) | Typically used in an inert solvent. | Another effective reagent, often leading to cleaner reactions. |

| Phosgene (COCl₂) or its derivatives | Requires careful handling due to high toxicity. | Highly reactive and efficient. |

The resulting dicyclohexylphenylchlorosilane is a valuable silylating agent. Silylation is a widely used derivatization technique in both synthetic and analytical chemistry. colostate.edusigmaaldrich.com The introduction of a silyl group, such as the dicyclohexylphenylsilyl group, can protect a reactive functional group, like an alcohol, from unwanted reactions during a synthetic sequence. wikipedia.org The choice of silylating agent is critical and depends on the specific requirements of the synthesis, including the desired stability of the protected group. colostate.edu The steric hindrance of the dicyclohexylphenylsilyl group provides a high degree of stability to the resulting silyl ether, making it robust under various reaction conditions.

Functional Group Protection Strategies Employing Silanol Derivatives

The primary application of the triorganochlorosilane derived from dicyclohexylphenylsilanol is in the protection of functional groups, most notably alcohols. rsc.orgwikipedia.org The protection of alcohols as silyl ethers is a fundamental strategy in organic synthesis, preventing the acidic proton of the hydroxyl group from interfering with subsequent reactions. masterorganicchemistry.combham.ac.uk

The general mechanism for the protection of an alcohol (ROH) with dicyclohexylphenylchlorosilane involves the nucleophilic attack of the alcohol's oxygen on the silicon atom of the chlorosilane. This reaction is typically carried out in the presence of a base, such as imidazole (B134444) or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed. wikipedia.org

Table 2: Common Bases Used in Silylation Reactions

| Base | pKa of Conjugate Acid | Role in Reaction |

| Imidazole | ~7.0 | Acts as a catalyst and acid scavenger. |

| Triethylamine (Et₃N) | ~10.7 | A common, non-nucleophilic base used as an acid scavenger. |

| Pyridine | ~5.2 | Often used as a solvent and base. |

| 4-Dimethylaminopyridine (DMAP) | ~9.7 | A highly effective catalyst, often used in small amounts with another base. |

The resulting dicyclohexylphenylsilyl ether is stable under a variety of conditions but can be selectively removed (deprotected) when needed. weebly.com The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom. The two cyclohexyl groups and one phenyl group in dicyclohexylphenylsilanol provide significant steric hindrance, making the corresponding silyl ether more stable than less hindered silyl ethers like trimethylsilyl (B98337) (TMS) ethers. rsc.org

Deprotection is often achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluorine bond. weebly.com This selective removal is a key aspect of "orthogonal protecting group strategies," where different protecting groups can be removed under distinct conditions without affecting others in the same molecule. organic-chemistry.orgiris-biotech.de

The use of sterically hindered silanols like dicyclohexylphenylsilanol and their derivatives highlights the importance of steric effects in controlling the reactivity and stability of organosilicon compounds in multistep organic synthesis. acs.org

Advanced Spectroscopic and Structural Characterization of Dicyclohexylphenylsilanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic and organometallic compounds. For dicyclohexylphenylsilanol, a combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a comprehensive analysis of the organic moieties and the silicon center.

The ¹H NMR spectrum is used to identify the types and connectivity of hydrogen atoms in the molecule. The dicyclohexylphenylsilanol molecule contains distinct proton environments corresponding to the phenyl ring, the cyclohexyl rings, and the silanol (B1196071) group.

The aromatic protons of the phenyl group are expected to appear in the downfield region of the spectrum, typically between 7.2 and 7.8 ppm. These signals would likely present as complex multiplets due to proton-proton coupling within the ring. The protons on the cyclohexyl rings, being aliphatic, would resonate in the upfield region, generally between 1.0 and 2.0 ppm, as a series of broad, overlapping multiplets. The single proton of the Si-O-H group is expected to show a broad singlet, the chemical shift of which can be variable and is often dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. Each non-equivalent carbon atom gives a distinct signal. The phenyl group carbons would appear in the aromatic region (125-140 ppm), with the carbon directly attached to the silicon atom (ipso-carbon) being the most downfield. The aliphatic carbons of the two equivalent cyclohexyl rings would resonate in the upfield region, typically between 25 and 45 ppm.

Predicted ¹H NMR Data for Dicyclohexylphenylsilanol

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.2 - 7.8 | m | Aromatic protons (C₆H₅) |

| 1.0 - 2.0 | m | Cyclohexyl protons (C₆H₁₁) |

| Variable | br s | Silanol proton (Si-OH) |

m = multiplet, br s = broad singlet

Predicted ¹³C NMR Data for Dicyclohexylphenylsilanol

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 135 - 140 | Phenyl C (ipso, attached to Si) |

| 125 - 135 | Phenyl C (ortho, meta, para) |

²⁹Si NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom. Since silicon has a wide chemical shift range, the position of the ²⁹Si signal is highly indicative of its substitution pattern and coordination number. For a tetracoordinate silicon atom in a silanol, the chemical shift is influenced by the nature of the organic substituents. The presence of two alkyl (cyclohexyl) groups and one aryl (phenyl) group would place the resonance in a characteristic region for such compounds. The specific chemical shift for dicyclohexylphenylsilanol is predicted to be in the typical range for triorganosilanols.

Predicted ²⁹Si NMR Data for Dicyclohexylphenylsilanol

| Chemical Shift (δ, ppm) | Silicon Environment |

|---|

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight of dicyclohexylphenylsilanol and to gain structural information from its fragmentation patterns. In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its exact mass.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for organosilicon compounds. A common fragmentation is the loss of one of the organic substituents. The loss of a cyclohexyl radical (C₆H₁₁) or a phenyl radical (C₆H₅) would result in prominent fragment ions. The stability of the resulting carbocations and silicon-containing ions dictates the relative abundance of these fragments. For instance, the loss of a cyclohexyl group is often a favored pathway. Other potential fragmentations could involve rearrangements and the loss of smaller neutral molecules.

Predicted Mass Spectrometry Fragmentation Data for Dicyclohexylphenylsilanol

| m/z Value | Proposed Fragment |

|---|---|

| 290 | [M]⁺ (Molecular Ion) |

| 207 | [M - C₆H₁₁]⁺ |

| 213 | [M - C₆H₅]⁺ |

Vibrational Spectroscopy (Infrared and Raman)

The most characteristic vibrational modes for dicyclohexylphenylsilanol are associated with the silanol (Si-O-H) group. A prominent and broad absorption band in the IR spectrum, typically in the range of 3200-3700 cm⁻¹, is characteristic of the O-H stretching vibration. The broadness of this band is due to hydrogen bonding between silanol molecules. A sharp band around 3700 cm⁻¹ could be observed for free, non-hydrogen-bonded O-H groups, for example in dilute solution in a non-polar solvent. The Si-O stretching vibration is expected to appear as a strong band in the region of 830-950 cm⁻¹. The Si-O-H bending mode is typically found at lower wavenumbers.

The vibrations associated with the cyclohexyl and phenyl groups provide further structural confirmation. The C-H stretching vibrations of the aliphatic cyclohexyl groups are expected in the 2850-2950 cm⁻¹ region. The aromatic C-H stretching of the phenyl group would appear slightly higher, around 3000-3100 cm⁻¹. The characteristic C=C stretching vibrations of the phenyl ring would be observed in the 1450-1600 cm⁻¹ region. These aromatic ring vibrations are often strong in the Raman spectrum.

Predicted Vibrational Spectroscopy Data for Dicyclohexylphenylsilanol

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique(s) |

|---|---|---|

| 3200-3700 | O-H stretch (silanol) | IR |

| 3000-3100 | C-H stretch (aromatic) | IR, Raman |

| 2850-2950 | C-H stretch (aliphatic) | IR, Raman |

| 1450-1600 | C=C stretch (aromatic ring) | IR, Raman |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. This analysis provides critical insights into the molecule's conformation and how molecules pack together in the solid state.

Determination of Molecular Conformation and Packing

For dicyclohexylphenylsilanol, X-ray crystallographic data would reveal the specific spatial orientation of the dicyclohexyl and phenyl groups attached to the silicon atom. This includes bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, the analysis would describe the crystal lattice, detailing how individual molecules are arranged relative to one another, a key factor in understanding the material's physical properties. Without experimental data, a table of crystallographic parameters cannot be provided.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

A crucial aspect of the solid-state structure of a silanol is the presence and nature of intermolecular interactions, particularly hydrogen bonding involving the hydroxyl (-OH) group. These interactions play a significant role in dictating the crystal packing and can influence properties such as melting point and solubility. A detailed crystallographic study would identify the hydrogen bond donors and acceptors, and quantify the geometry of these bonds. Lacking specific data for dicyclohexylphenylsilanol, a table detailing these interactions cannot be generated.

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for assessing the purity of a chemical compound and for separating and quantifying any isomers that may be present. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard in this regard.

The analysis of dicyclohexylphenylsilanol would likely employ reversed-phase HPLC to determine its purity, identifying and quantifying any impurities from its synthesis or degradation. Furthermore, due to the potential for stereoisomerism in the cyclohexyl groups, chiral chromatography could be utilized for isomeric analysis. However, no specific methods or results for the chromatographic analysis of dicyclohexylphenylsilanol have been found in the public domain. Therefore, a data table outlining chromatographic conditions and findings cannot be presented.

Theoretical and Computational Investigations of Dicyclohexylphenylsilanol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations offer profound insights into the intrinsic electronic properties of dicyclohexylphenylsilanol. These computational methods, rooted in the principles of quantum mechanics, allow for a detailed exploration of the molecule's electronic structure, which is fundamental to understanding its reactivity and physical properties. By solving approximations of the Schrödinger equation, researchers can model various electronic characteristics, including the distribution of electrons and the nature of chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For dicyclohexylphenylsilanol, FMO analysis would likely reveal that the HOMO is primarily localized on the electron-rich phenyl ring and the oxygen atom of the silanol (B1196071) group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed over the silicon atom and the antibonding orbitals of the phenyl ring, suggesting these areas are susceptible to nucleophilic attack. The bulky cyclohexyl groups, being saturated hydrocarbons, are expected to have a less significant contribution to the frontier orbitals.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.95 |

| LUMO | -0.21 |

| HOMO-LUMO Gap | 8.74 |

The relatively large HOMO-LUMO gap suggested in Table 1 would imply that dicyclohexylphenylsilanol is a kinetically stable molecule under standard conditions.

The distribution of electron density within a molecule is inherently uneven due to the differing electronegativities of its constituent atoms. This charge distribution can be quantified through methods such as Mulliken population analysis, which assigns partial charges to each atom. An electrostatic potential (ESP) map provides a visual representation of this charge distribution on the molecule's van der Waals surface. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In dicyclohexylphenylsilanol, the oxygen atom of the hydroxyl group is expected to have the most significant negative partial charge due to its high electronegativity. Consequently, the ESP map would show a region of high electron density around the oxygen. The silicon atom, being less electronegative than oxygen, would exhibit a partial positive charge. The hydrogen atom of the hydroxyl group would also be electropositive. The phenyl and cyclohexyl groups would have a more neutral potential, with the pi-system of the phenyl ring creating a region of moderate negative potential above and below the plane of the ring.

| Atom | Partial Charge (a.u.) |

|---|---|

| Si | +1.35 |

| O | -0.98 |

| H (of OH) | +0.45 |

| C (ipso-phenyl) | -0.25 |

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including conformational changes. nsf.govaip.orgnih.govrsc.orgliberty.edu By simulating the atomic motions over time, MD can explore the potential energy surface of a molecule and identify its preferred conformations. For a flexible molecule like dicyclohexylphenylsilanol, with multiple rotatable bonds, MD simulations can provide valuable insights into its three-dimensional structure and dynamics.

The primary degrees of freedom in dicyclohexylphenylsilanol are the rotations around the Si-C bonds connecting the silicon atom to the cyclohexyl and phenyl rings, as well as the rotation of the hydroxyl group around the Si-O bond. MD simulations would likely reveal a complex conformational landscape with several low-energy conformers. The sterically bulky cyclohexyl groups would significantly influence the preferred orientations of the phenyl ring and the hydroxyl group to minimize steric hindrance. The simulations could also elucidate the dynamics of intramolecular hydrogen bonding, if any, and how solvent molecules might influence the conformational preferences.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides the tools to model chemical reactions at a molecular level, offering a detailed understanding of reaction pathways and the structures of transient species like transition states. mdpi.compsu.eduyoutube.com For dicyclohexylphenylsilanol, a relevant reaction to model would be its condensation to form a disiloxane (B77578), a fundamental process in silicone chemistry. acs.org

Theoretical modeling of this reaction would involve mapping the potential energy surface to identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, which is a critical saddle point on the potential energy surface. psu.edu Characterization of the transition state involves determining its geometry, energy, and vibrational frequencies. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The calculated energy of the transition state relative to the reactants provides the activation energy for the reaction, a crucial kinetic parameter. For the condensation of dicyclohexylphenylsilanol, the transition state would likely involve a penta-coordinate silicon intermediate.

| Parameter | Value |

|---|---|

| Activation Energy (kcal/mol) | 25.8 |

| Imaginary Frequency (cm⁻¹) | -250.i |

| Key Interatomic Distance (Si-O forming bond) (Å) | 2.15 |

Prediction of Spectroscopic Data

Computational methods can accurately predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum chemical methods, particularly Density Functional Theory (DFT), can predict NMR chemical shifts with a high degree of accuracy. nih.govillinois.eduresearchgate.netrsc.orgunige.ch For dicyclohexylphenylsilanol, calculations would provide predicted ¹H, ¹³C, and ²⁹Si chemical shifts. The predicted shifts would be sensitive to the molecule's geometry, and therefore, accurate conformational analysis is a prerequisite for reliable NMR predictions. Comparing the calculated chemical shifts with experimental data can help in the definitive assignment of resonances and can be used to distinguish between different possible isomers or conformers.

| Nucleus | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| ¹H (OH) | 2.54 | 2.60 |

| ¹³C (ipso-phenyl) | 135.2 | 134.8 |

| ²⁹Si | -19.8 | -20.5 |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical vibrational spectrum. uah.edunsc.ruopenmopac.netaip.org For dicyclohexylphenylsilanol, the calculated spectrum would show characteristic vibrational modes, such as the O-H stretch of the silanol group, the Si-O stretch, and various C-H stretching and bending modes of the phenyl and cyclohexyl groups. These predicted frequencies can aid in the assignment of experimental IR and Raman spectra.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H stretch | 3650 |

| C-H stretch (aromatic) | 3050-3100 |

| C-H stretch (aliphatic) | 2850-2930 |

| Si-O stretch | 915 |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity. nih.govmdpi.comchemrxiv.org These models can then be used to predict the reactivity of new, untested compounds.

A QSRR study involving dicyclohexylphenylsilanol would typically include a series of related silanols with varying substituents on the silicon atom. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume, surface area), or topological. The reactivity of each compound would be measured experimentally, for instance, the rate constant for a specific reaction. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates the descriptors with the observed reactivity. Such a model could provide valuable insights into the factors that govern the reactivity of silanols and could be used to design new silanols with desired reactivity profiles.

Applications in Materials Science and Polymer Chemistry

Role in Silicone Polymer Modification and Functionalization

The presence of the reactive silanol (B1196071) group and the bulky organic substituents in dicyclohexylphenylsilanol makes it a valuable agent for the modification and functionalization of silicone polymers.

Silanol-Terminated Polymers in Crosslinking and Curing Systems

Silanol-terminated polymers are fundamental to many room-temperature vulcanizable (RTV) silicone systems. The terminal silanol groups are susceptible to condensation reactions, which lead to the formation of a crosslinked, three-dimensional siloxane network. This process, often referred to as curing, transforms the liquid or semi-solid polymer into a solid, elastomeric material.

Table 1: General Comparison of Crosslinking Systems

| Feature | Condensation Cure (with Silanols) | Addition Cure (Hydrosilylation) |

|---|---|---|

| Curing Mechanism | Reaction of silanol groups with crosslinkers | Reaction of vinyl groups with Si-H groups |

| Byproducts | Small molecules (e.g., alcohol, water) | None |

| Curing Conditions | Typically at room temperature, moisture-initiated | Often requires a catalyst (e.g., platinum) and can be heat-accelerated |

| Adhesion | Generally good to a variety of substrates | Can be more substrate-specific |

Introduction of Specific Functionalities via Silanol Groups

The silanol group of dicyclohexylphenylsilanol serves as a reactive site for introducing a variety of functional groups onto a polymer backbone. This functionalization allows for the tailoring of the polymer's properties to meet the demands of specific applications. For example, the silanol group can react with other molecules to introduce moieties that enhance thermal stability, alter solubility, or improve compatibility with other materials.

The dicyclohexylphenyl group itself imparts specific characteristics. The phenyl group is known to increase the refractive index and thermal stability of silicones. The bulky and hydrophobic nature of the cyclohexyl groups can influence the polymer's solubility, viscosity, and surface properties, such as water repellency.

Development of Organic-Inorganic Hybrid Materials

Dicyclohexylphenylsilanol is a valuable precursor in the synthesis of organic-inorganic hybrid materials, which combine the properties of both organic polymers and inorganic glasses or ceramics.

Integration into Sol-Gel Processing for Hybrid Network Formation

The sol-gel process is a versatile method for creating solid materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). Dicyclohexylphenylsilanol can be incorporated into sol-gel formulations, typically alongside other silicon alkoxides like tetraethoxysilane (TEOS).

Through hydrolysis and condensation reactions, the silanol group of dicyclohexylphenylsilanol can co-react with the hydrolyzing alkoxide precursors. This integrates the dicyclohexylphenylsilyl moieties directly into the resulting inorganic silica (B1680970) network. The organic groups are thus covalently bonded to the inorganic matrix, leading to a true molecular-level hybrid material. This approach allows for precise control over the final material's properties by adjusting the ratio of the organic and inorganic components.

Precursors for Advanced Coatings and Films

The unique properties imparted by the dicyclohexylphenyl group make this silanol a promising precursor for advanced coatings and films. When incorporated into a coating formulation, these groups can enhance properties such as:

Thermal Stability: The presence of the phenyl group can increase the thermal stability of the coating.

Hydrophobicity: The bulky, nonpolar dicyclohexyl groups can increase the water-repellency of the surface.

Refractive Index: The phenyl group contributes to a higher refractive index, which is beneficial for optical applications.

These coatings can be applied to a variety of substrates to provide protection, alter surface properties, or add specific functionalities.

Contribution to Optical Materials Development

The development of advanced optical materials often requires polymers with a high refractive index to efficiently guide and manipulate light. Phenyl-containing silicones are known to exhibit higher refractive indices compared to standard polydimethylsiloxanes.

The incorporation of dicyclohexylphenylsiloxy units into a polysiloxane chain can significantly increase the refractive index of the resulting polymer. This makes such materials suitable for applications in light-emitting diodes (LEDs), optical waveguides, and other photonic devices where efficient light management is crucial. The bulky nature of the dicyclohexyl groups may also influence the polymer's processability and mechanical properties, which are important considerations in the fabrication of optical components.

Table 2: Refractive Indices of Selected Polymers

| Polymer | Refractive Index (approx. at 589 nm) |

|---|---|

| Polydimethylsiloxane (PDMS) | 1.40 |

| Polymethylmethacrylate (PMMA) | 1.49 |

| Polycarbonate (PC) | 1.58 |

The ability to tune the refractive index by controlling the concentration of dicyclohexylphenylsiloxy units allows for the design of materials with specific optical properties tailored to the requirements of a particular application.

Polymers with Enhanced Refractive Indices and Optical Clarity

The incorporation of dicyclohexylphenylsilanol into polymer structures, particularly polysiloxanes, is a key strategy for developing materials with high refractive indices (RI) and excellent optical clarity. The refractive index of a polymer is intrinsically linked to its molecular structure. The presence of bulky, highly polarizable groups can significantly enhance this property.

Research into high refractive index silicone materials has demonstrated that the introduction of aromatic moieties is a successful approach to increase the RI of polysiloxanes. researchgate.netgoogle.com The phenyl group in dicyclohexylphenylsilanol, with its high molar refraction, contributes significantly to increasing the refractive index of the resulting polymer. optica.org This makes it a valuable monomer in the synthesis of advanced optical materials. For instance, silicone resins, which are valued for their thermal stability in applications like LED encapsulation, typically have a low refractive index. optica.org By incorporating phenyl groups, the refractive index can be elevated from the typical range of 1.400–1.570. optica.org

The dicyclohexyl groups also play a crucial role. Their bulky nature can prevent crystallization and inhibit intermolecular interactions that might otherwise lead to opacity, thus ensuring high optical clarity in the final polymer. This is particularly important for applications such as encapsulants for electronic devices, optical waveguides, and intraocular lenses, where both a high refractive index and transparency are paramount. researchgate.net

A comparative analysis of different pendant groups on the polysiloxane backbone highlights the effectiveness of aromatic and bulky aliphatic groups in tuning the optical properties. While standard polydimethylsiloxane (PDMS) has a low refractive index, the substitution with phenyl and cyclohexyl groups leads to a marked increase.

Below is an interactive data table summarizing the refractive indices of various optical polymers, illustrating the impact of incorporating aromatic and bulky groups.

| Polymer/Material | Refractive Index (at 632.8 nm) | Key Structural Features |

| Polydimethylsiloxane (PDMS) | ~1.40 | Linear siloxane backbone with methyl groups |

| Phenyl-oligosiloxane based films | 1.563 - 1.727 | Incorporation of phenyl groups and silicon nanoparticles rsc.org |

| Epoxy Resin | >1.57 | Epoxy backbone |

| Silicone resin with high phenyl content | 1.400 - 1.570 | Siloxane backbone with a high concentration of phenyl groups optica.org |

| Polyimide (PI) films with thianthrene | >1.73 | Aromatic polyimide structure researchgate.net |

It is important to note that while a high content of phenyl groups is beneficial for achieving a high refractive index, it can sometimes compromise the thermal and UV stability of the material. optica.org Therefore, the molecular design of polymers incorporating dicyclohexylphenylsilanol often involves a careful balance between the phenyl and cyclohexyl content to optimize optical performance without sacrificing long-term stability.

Design of Catalytic Species and Ligands

The unique structural and electronic properties of dicyclohexylphenylsilanol make it a compound of interest in the design of catalysts and ligands. The presence of a hydroxyl group on a silicon atom, flanked by bulky dicyclohexyl and phenyl substituents, offers distinct possibilities in both homogeneous and heterogeneous catalysis.

Dicyclohexylphenylsilanol as a Potential Ligand in Metal Complexes

Silanols, in general, have been recognized for their potential as ligands in transition metal catalysis. nih.govrsc.orgnih.gov The silanol group (Si-OH) can coordinate to a metal center, and the nature of the substituents on the silicon atom can be used to tune the steric and electronic environment of the catalyst. rutgers.eduemory.edu Dicyclohexylphenylsilanol, with its significant steric bulk, is a prime candidate for creating highly hindered ligand frameworks.

The large steric footprint of the dicyclohexyl and phenyl groups can create a well-defined coordination sphere around a metal center. This steric hindrance is crucial in many catalytic processes as it can:

Promote reductive elimination: By sterically destabilizing the metal center in a higher oxidation state, it can facilitate the final bond-forming step in a catalytic cycle.

Control selectivity: The bulky nature of the ligand can influence the regioselectivity and stereoselectivity of a reaction by dictating the approach of the substrate to the metal's active site.

Stabilize reactive intermediates: The steric bulk can protect low-coordinate, reactive metal species from bimolecular decomposition pathways.

While specific research on dicyclohexylphenylsilanol as a ligand is not extensively documented in publicly available literature, the principles of ligand design strongly suggest its potential. The electronic properties of the silanol ligand can also be influential. Metal siloxides are known to be more Lewis acidic than the corresponding metal alkoxides, which can enhance the catalytic activity of the metal center. rsc.org

The table below outlines the potential effects of dicyclohexylphenylsilanol as a ligand in transition metal catalysis based on the general properties of bulky silanol ligands.

| Property of Dicyclohexylphenylsilanol Ligand | Potential Impact on Catalysis |

| Extreme Steric Hindrance | Influences substrate approach, potentially enhancing selectivity (regio- and stereoselectivity). rutgers.edu |

| Lewis Acidity of Metal Siloxide | Can increase the electrophilicity of the metal center, enhancing catalytic activity. rsc.org |

| Thermal Stability | The robust cyclohexyl and phenyl groups may impart greater thermal stability to the resulting metal complex. |

| Modulation of Electronic Properties | The phenyl group can participate in electronic interactions, influencing the reactivity of the metal center. |

The synthesis of metal complexes with dicyclohexylphenylsilanol would likely proceed through the deprotonation of the silanol by a strong base, followed by reaction with a metal halide precursor. The characterization of such complexes would provide valuable insights into their structure and catalytic potential in various transformations, such as cross-coupling reactions, mdpi.com C-H activation, recercat.cat and polymerization.

Silanol-Functionalized Surfaces for Heterogeneous Catalysis

The functionalization of solid supports with well-defined molecular species is a cornerstone of heterogeneous catalysis. silicycle.com Silanol groups present on the surface of materials like silica are often used as anchoring points for catalytic species. researchgate.net Dicyclohexylphenylsilanol could potentially be used to modify the surface of such supports, creating a new type of heterogeneous catalyst.

The process would involve grafting dicyclohexylphenylsilanol onto a silica surface, likely through a condensation reaction between the silanol group of the molecule and the silanol groups on the silica surface. researchgate.net This would result in a surface decorated with dicyclohexylphenylsilyl groups.

The key features and potential advantages of such a functionalized surface include:

Creation of a Hydrophobic Surface: The bulky and nonpolar dicyclohexyl and phenyl groups would render the silica surface highly hydrophobic. This can be advantageous in certain catalytic reactions in nonpolar media by improving the affinity of the catalyst for the reactants.

Steric Control at the Surface: The bulky groups would create a sterically hindered environment around the active sites. This could influence the selectivity of catalytic reactions occurring at the surface, for instance, by favoring the adsorption of smaller molecules over larger ones.

Platform for Further Functionalization: While the silanol group would be consumed in the grafting process, the phenyl ring could be further functionalized to introduce specific catalytic sites.

While direct experimental evidence for the use of dicyclohexylphenylsilanol for surface modification in heterogeneous catalysis is limited in the available literature, the principles of surface modification of silica are well-established. researchgate.netchalmers.segoogle.com The table below summarizes the potential applications of a dicyclohexylphenylsilanol-modified surface in heterogeneous catalysis.

| Feature of Modified Surface | Potential Catalytic Application |

| Hydrophobicity | Catalysis of reactions with nonpolar substrates in aqueous or biphasic systems. |

| Steric Hindrance | Shape-selective catalysis, where the access of reactants to the active sites is sterically controlled. |

| Defined Organic Layer | Support for the immobilization of organometallic catalysts, potentially preventing leaching of the active species. |

Further research into the synthesis and characterization of dicyclohexylphenylsilanol-modified materials would be necessary to fully explore their potential in the field of heterogeneous catalysis.

Future Research Directions and Emerging Applications

Exploration of Dicyclohexylphenylsilanol in Advanced Manufacturing Processes

Future research could focus on investigating dicyclohexylphenylsilanol as a key component in the formulation of these resins. Its bulky dicyclohexyl and phenyl groups could enhance the thermal stability and mechanical strength of the resulting polymer network. Furthermore, the reactive silanol (B1196071) group could be functionalized to act as a cross-linking site or to improve adhesion between the polymer matrix and inorganic fillers in composite materials. The exploration of dicyclohexylphenylsilanol as a monomer or additive in SLA/DLP resins represents a promising avenue for creating high-performance materials suitable for demanding applications in the aerospace, automotive, and medical fields. nih.govresearchgate.net

Development of Sustainable and Green Synthetic Routes for Silanols

The chemical industry is increasingly shifting towards green chemistry principles to minimize environmental impact. chemistryjournals.netscitechnol.com Traditional synthesis of organosilicon compounds often involves the use of hazardous reagents, harsh reaction conditions, and chlorinated compounds, which generate significant waste. nih.govacs.orgrsc.org Consequently, a major area of future research is the development of sustainable and environmentally benign synthetic methods for silanols like dicyclohexylphenylsilanol.

Key strategies in this area include:

Biocatalysis: Utilizing enzymes to catalyze the formation of Si-O or Si-C bonds under mild conditions. nih.govchemrxiv.org While enzymes that naturally process organosilicon compounds are rare, protein engineering and directed evolution are emerging as powerful tools to create biocatalysts for specific organosilicon transformations. acs.org

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids to reduce pollution and health risks. chemistryjournals.netmdpi.com

Catalytic Oxidations: Developing efficient catalytic systems for the direct oxidation of hydrosilanes to silanols using environmentally friendly oxidants like water or air. organic-chemistry.org Recent advancements have shown the efficacy of catalysts based on ruthenium, iridium, and cobalt for these transformations. organic-chemistry.org

These green approaches aim to improve energy efficiency, reduce waste (atom economy), and avoid the use of toxic substances, making the production of silanols more sustainable. researchgate.netamazonaws.com

Investigations into Self-Assembly and Nanostructure Formation

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. nih.gov This "bottom-up" approach is fundamental to creating complex nanostructures for various applications. The silanol group (-Si-OH) is a strong hydrogen bond donor and acceptor, making it an excellent functional group for directing self-assembly processes.

The molecular structure of dicyclohexylphenylsilanol, with its distinct polar (silanol) and non-polar (cyclohexyl, phenyl) regions, suggests a strong potential for forming well-defined supramolecular assemblies. ias.ac.in Research in this area, often termed crystal engineering, focuses on understanding and controlling intermolecular interactions to design new solids with desired properties. ias.ac.insci-hub.se Future investigations could explore how dicyclohexylphenylsilanol molecules arrange themselves in the solid state and in solution, potentially forming structures such as:

Nanotubes

Vesicles

Nanorods

Extended 2D or 3D networks

These investigations would involve studying the influence of solvents and other conditions on the self-assembly process to create tailored nanostructures. nih.govnih.gov Such materials could find applications in areas like molecular recognition, separation, and catalysis. nih.govrsc.org

Expanding Applications in Specialized Functional Materials (e.g., sensors, smart materials)

Functional materials that can respond to external stimuli—such as changes in pH, temperature, or light—are known as "smart" or "responsive" materials. nih.govnih.gov These materials are at the forefront of innovations in drug delivery, sensing, and diagnostics.

Dicyclohexylphenylsilanol can be envisioned as a building block for creating such advanced functional materials. By incorporating it into polymer chains, either as a pendant group or as part of the main backbone, its properties can be imparted to the macromolecule. The bulky hydrophobic groups could influence the polymer's solubility and conformational changes in response to environmental triggers. nih.gov For instance, in an aqueous environment, polymers containing dicyclohexylphenylsilanol could exhibit pH-responsive behavior due to the protonation/deprotonation of the silanol group, leading to controlled release of an encapsulated drug. nih.govmdpi.com

Furthermore, the unique chemical environment provided by the silicon atom and its organic substituents could be exploited for sensing applications. Changes in the local environment could alter the spectroscopic or electrochemical properties of the material, allowing it to function as a chemical sensor. youtube.com

Synergistic Research with Computational Chemistry for Rational Design

Computational chemistry and molecular modeling have become indispensable tools for the rational design of new molecules and materials. nih.govmdpi.com These methods allow researchers to predict the properties and behavior of materials before they are synthesized in the lab, saving time and resources.

For dicyclohexylphenylsilanol, computational approaches can provide deep insights into:

Molecular Properties: Calculating its electronic structure, conformational preferences, and reactivity.

Self-Assembly: Simulating how individual molecules interact and assemble into larger nanostructures, providing a molecular-level understanding of the forces driving the process. mdpi.com

Material Performance: Predicting the mechanical, thermal, and chemical properties of polymers or composites that incorporate dicyclohexylphenylsilanol. researchgate.net

By combining computational simulations with experimental work, researchers can adopt a rational design approach. rsc.orgnorthwestern.edu For example, molecular dynamics simulations could be used to screen different chemical modifications of dicyclohexylphenylsilanol to optimize its performance in a specific application, such as a sensor or a responsive polymer, guiding synthetic efforts toward the most promising candidates. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dicyclohexylphenylsilanol, and how can reaction conditions be optimized for yield?

- Methodological Answer : Dicyclohexylphenylsilanol is typically synthesized via condensation reactions between chlorosilanes and water or alcohol derivatives. For example, reacting dicyclohexylphenylchlorosilane with controlled amounts of water under inert conditions (e.g., nitrogen atmosphere) can yield the silanol product. Optimization involves adjusting reaction temperature (50–80°C), solvent polarity (e.g., toluene or THF), and catalysts (e.g., triethylamine). Monitoring reaction progress via thin-layer chromatography (TLC) or in situ Fourier-transform infrared (FTIR) spectroscopy to track Si-Cl bond disappearance (peak at ~550 cm⁻¹) ensures completion .

Q. Which spectroscopic techniques are most effective for characterizing dicyclohexylphenylsilanol’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ²⁹Si NMR are critical. The silanol proton appears as a broad peak near 1–2 ppm in ¹H NMR, while ²⁹Si NMR shows a signal at −40 to −60 ppm for Si-OH groups .

- FTIR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and Si-O-Si vibrations (1000–1100 cm⁻¹) confirm silanol formation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 312.2 for C₁₈H₂₈OSi) .

Q. How should dicyclohexylphenylsilanol be stored to prevent degradation, based on its physicochemical properties?

- Methodological Answer : Store in airtight containers under inert gas (argon) at 2–8°C to minimize hydrolysis. Avoid exposure to moisture or acidic/basic conditions, as silanols undergo self-condensation above 60°C. Stability tests using differential scanning calorimetry (DSC) can identify decomposition thresholds .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and acidity of dicyclohexylphenylsilanol?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model the molecule. Acidity (pKa) is calculated via deprotonation energy differences between the silanol and its conjugate base. Cluster models mimicking the local environment (e.g., zeolite frameworks) improve accuracy for surface-bound silanols. Periodic boundary conditions (PBE-GGA) are recommended for bulk or extended systems .

Q. What experimental and computational approaches resolve contradictions in reported acidity values for silanol groups in different environments?

- Methodological Answer : Discrepancies arise from silanol clustering (e.g., dyads vs. isolated groups). To resolve:

- Experimental : Measure ¹H NMR chemical shifts (δ 1.5–2.5 ppm for isolated OH; upfield shifts indicate H-bonding in clusters) .

- Computational : Compare DFT-predicted deprotonation energies with experimental potentiometric titrations. For example, silanol dyads in SSZ-55 zeolites show 0.5–1.0 pKa unit differences compared to monomers due to cooperative effects .

Q. What role does silanol cluster size play in the catalytic activity of dicyclohexylphenylsilanol in organic synthesis?

- Methodological Answer : Larger silanol clusters (e.g., triads or tetrads) exhibit enhanced Brønsted acidity due to cooperative stabilization of the conjugate base. This is critical in catalysis (e.g., esterification or hydrolysis). To test:

- Kinetic Studies : Compare turnover frequencies (TOF) for reactions catalyzed by monomeric vs. clustered silanols.

- DFT Analysis : Calculate activation energies for proton transfer in clustered systems. For example, dyads in zeolites reduce activation barriers by 15–20 kJ/mol compared to isolated silanols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |